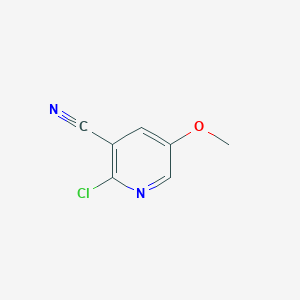

![molecular formula C13H21ClN2O2 B2394782 3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride CAS No. 2470437-18-2](/img/structure/B2394782.png)

3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

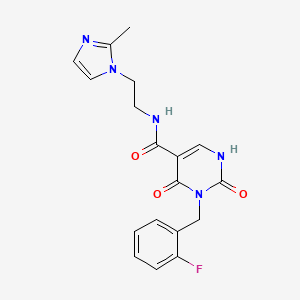

The compound “3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride” has a CAS Number: 2470437-18-2 and a molecular weight of 272.77 . It is a powder at room temperature .

Synthesis Analysis

There are several methods for synthesizing pyrido[1,2-a]pyrimidin-4-one derivatives. One method involves a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction at 130 °C in DMF . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis

The IUPAC name of the compound is 3-(2-ethoxyethyl)-2-methyl-1,6,7,8-tetrahydro-4H-pyrido [1,2-a]pyrimidin-4-one hydrochloride . The InChI code is 1S/C13H20N2O2.ClH/c1-3-17-9-7-11-10 (2)14-12-6-4-5-8-15 (12)13 (11)16;/h6,14H,3-5,7-9H2,1-2H3;1H .Chemical Reactions Analysis

A metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 272.77 .Scientific Research Applications

Synthesis and Characterization

The chemical compound falls into the broader category of substituted tetrahydropyrimidine derivatives, which are synthesized for various biological activities. A study by Gondkar, Deshmukh, and Chaudhari (2013) explored the synthesis, characterization, and in-vitro anti-inflammatory activity of similar compounds. Their research highlighted the potential of these derivatives to exhibit potent in-vitro anti-inflammatory activity, suggesting a promising area for further investigation into their use in scientific research, specifically in the development of anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Catalytic Applications

The research on pyranopyrimidine scaffolds by Parmar, Vala, and Patel (2023) reviews the synthetic pathways and applications of pyranopyrimidines in medicinal and pharmaceutical industries. Their work focuses on the synthesis of diverse derivatives through one-pot multicomponent reactions using hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. This review underscores the significance of these compounds in developing lead molecules for pharmaceutical applications, hinting at the versatile research applications of pyrido[1,2-a]pyrimidin-4-one derivatives (Parmar, Vala, & Patel, 2023).

Anti-Inflammatory and Biological Activities

Further expanding on the anti-inflammatory properties, Rashid et al. (2021) review the synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidines. This comprehensive overview not only confirms the anti-inflammatory potential of pyrimidine derivatives but also discusses their varied pharmacological effects, including antimicrobial, antiviral, and antifungal activities. Such diverse biological activities make compounds like 3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one hydrochloride valuable for scientific research aimed at discovering new therapeutic agents (Rashid et al., 2021).

Applications in Drug Development

The study of pyrimidine derivatives in the context of anticancer activities is detailed by Kaur et al. (2014), focusing on the patent literature that illustrates the potential of these compounds in developing anticancer drugs. The review highlights the diverse mechanisms through which pyrimidine-based scaffolds exert their cell-killing effects, showcasing the flexibility and potential of such compounds in cancer research and therapy development (Kaur et al., 2014).

properties

IUPAC Name |

3-(2-ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-3-17-9-7-11-10(2)14-12-6-4-5-8-15(12)13(11)16;/h3-9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTHEAFCBQBJCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1=C(N=C2CCCCN2C1=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2394699.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2394701.png)

![(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-hydroxyphenyl)prop-2-enamide](/img/structure/B2394710.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2394715.png)

![3-Cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]propanoic acid](/img/structure/B2394719.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2394721.png)